molecular formula C14H9F6NO3 B1608116 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester CAS No. 93514-83-1

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Cat. No.: B1608116
CAS No.: 93514-83-1
M. Wt: 353.22 g/mol
InChI Key: JQOVUCWBEJXIOS-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester is a fluorinated quinoline derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of trifluoromethyl groups enhances its biological activity and metabolic stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxyquinoline-3-carboxylic acid with trifluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to biological receptors, increasing its efficacy. The compound can inhibit enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Bis(difluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives

Uniqueness

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester is unique due to the presence of two trifluoromethyl groups, which significantly enhance its biological activity and metabolic stability compared to similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-oxo-5,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO3/c1-2-24-12(23)7-5-21-9-4-6(13(15,16)17)3-8(14(18,19)20)10(9)11(7)22/h3-5H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOVUCWBEJXIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=CC(=C2C1=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371878
Record name Ethyl 4-oxo-5,7-bis(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93514-83-1
Record name Ethyl 4-hydroxy-5,7-bis(trifluoromethyl)-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93514-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-5,7-bis(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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